molecular formula C9H7F5O2S B6200769 ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate CAS No. 1994139-70-6

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B6200769
CAS No.: 1994139-70-6
M. Wt: 274.2
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Description

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound that contains both difluoro and trifluoromethyl groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate typically involves the esterification of 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by washing with water and undergoing appropriate separation and purification steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoroacetate: A simpler analog with only difluoro groups.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a trifluoromethyl group.

    2,2-Difluoroethyl Acetate: Another analog with difluoro groups but without the thiophene ring.

Uniqueness

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is unique due to the combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structure imparts distinct chemical properties such as increased stability, lipophilicity, and potential biological activity compared to its simpler analogs .

Properties

CAS No.

1994139-70-6

Molecular Formula

C9H7F5O2S

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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